molecular formula C32H45NO10 B10790415 Isaconitine;Pikraconitin

Isaconitine;Pikraconitin

Cat. No.: B10790415
M. Wt: 603.7 g/mol
InChI Key: DHJXZSFKLJCHLH-QJGSWPLISA-N
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Description

Chemical Identity and Properties Isaconitine (synonyms: Pikraconitin, Benzoylaconine, Benzaconine, Picraconitine) is a diterpenoid alkaloid found in Aconitum species, particularly in the traditional Chinese medicine Radix Aconiti Lateralis Preparata (Fuzi) . Its chemical formula is C₃₂H₄₅NO₁₀, with a molecular weight of 603.7 g/mol and CAS number 466-24-0 . It is soluble in DMSO (up to 55 mg/mL with sonication) and requires storage at 2–8°C under nitrogen protection to maintain stability .

Pharmacological Context
Isaconitine is a derivative of aconitine, formed via thermal isomerization of aconitine hydrobromide . Unlike its parent compound, it exhibits significantly lower toxicity, making it a subject of interest for medicinal applications .

Properties

Molecular Formula

C32H45NO10

Molecular Weight

603.7 g/mol

IUPAC Name

[(1S,5R,8R,13R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

InChI

InChI=1S/C32H45NO10/c1-6-33-14-29(15-39-2)18(34)12-19(40-3)31-17-13-30(37)26(43-28(36)16-10-8-7-9-11-16)20(17)32(38,25(35)27(30)42-5)21(24(31)33)22(41-4)23(29)31/h7-11,17-27,34-35,37-38H,6,12-15H2,1-5H3/t17?,18?,19?,20?,21?,22?,23?,24?,25?,26?,27?,29-,30+,31-,32+/m0/s1

InChI Key

DHJXZSFKLJCHLH-QJGSWPLISA-N

Isomeric SMILES

CCN1C[C@@]2(C(CC([C@@]34C2C(C(C31)[C@@]5(C6C4C[C@@](C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)O)COC

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)O)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Isaconitine can be synthesized through various chemical reactions involving the precursor aconitine. The synthetic route typically involves the benzoylation of aconitine to produce benzoylaconine (Isaconitine). The reaction conditions often include the use of benzoyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of Isaconitine involves the extraction of aconitine from the roots of Aconitum carmichaeli, followed by its chemical modification. The extraction process includes steps like maceration, filtration, and purification using solvents like ethanol and methanol .

Chemical Reactions Analysis

Types of Reactions

Isaconitine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Isaconitine has a wide range of scientific research applications:

Mechanism of Action

Isaconitine exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Aconitine

  • Chemical Relationship: Aconitine (C₃₄H₄₇NO₁₁) is the precursor to isaconitine. Heating aconitine hydrobromide induces isomerization to isaconitine, altering its stereochemical configuration .
  • Toxicity : Aconitine is highly toxic , with lethal doses as low as 2–6 mg in humans. In contrast, isaconitine requires much larger doses to produce toxic effects in animals, suggesting minimal risk in humans unless administered excessively .
  • Commercial Variability : Commercial "aconitine" often contains impurities like isaconitine, aconine, and homoisaconitine, which contribute to inconsistent pharmacological profiles .

Japaconitine and Jesaconitine

  • Japaconitine (C₃₄H₄₉OₙN): Contains four methoxy groups and forms methyl derivatives (e.g., methyl japaconitine) upon reaction with methyl iodide. Its crystalline salts (bromide, nitrate) are structurally distinct from isaconitine .
  • Jesaconitine (C₃₅H₄₉O₁₂N): Decomposes into acetic acid, p-benzoic acid, and aconitine derivatives under acidic conditions. Unlike isaconitine, it forms pyraconitine and acetaldehyde upon heating .
  • Toxicity : Both japaconitine and jesaconitine are more toxic than isaconitine but less studied in clinical contexts .

Pseudaconitine and Homoisaconitine

  • Pseudaconitine (C₃₃H₄₅NO₁₂): Found in Aconitum ferox, it shares structural similarities with aconitine but differs in methoxy group positioning. It is highly toxic, akin to aconitine .
  • Homoisaconitine: A minor alkaloid in commercial aconitine samples, it is chemically distinct from isaconitine and exhibits negligible toxicity .

Data Tables: Comparative Analysis

Table 1. Structural and Pharmacological Properties

Compound Formula Molecular Weight Toxicity (Relative to Aconitine) Key Derivatives/Salts
Isaconitine C₃₂H₄₅NO₁₀ 603.7 Low Aurichloride (melts at 135°, 152°, 176°)
Aconitine C₃₄H₄₇NO₁₁ 645.7 Extreme Hydrobromide, aurichloride isomers
Japaconitine C₃₄H₄₉OₙN ~650 (estimated) Moderate Bromide, nitrate, methyl derivatives
Jesaconitine C₃₅H₄₉O₁₂N 699.8 Moderate Pyraconitine, acetaldehyde
Pseudaconitine C₃₃H₄₅NO₁₂ 683.7 Extreme N/A

Table 2. Clinical and Commercial Relevance

Compound Medicinal Use Commercial Sample Purity Storage Conditions
Isaconitine Fuzi preparations >98% (HY-N0217) 2–8°C, nitrogen atmosphere
Aconitine Limited due to toxicity Often impure N/A
Japaconitine Research only Not commercially available N/A

Key Research Findings

  • Toxicity Mechanism : Isaconitine's reduced toxicity stems from structural changes that weaken its interaction with voltage-gated sodium channels, unlike aconitine’s potent binding .
  • Thermal Stability : Isaconitine aurichloride exists in three isomeric forms with distinct melting points (135°, 152°, 176°), highlighting its polymorphic nature .
  • Pharmacological Potential: Isaconitine’s low toxicity profile positions it as a safer candidate for studying Aconitum alkaloids in cardiovascular and analgesic therapies .

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